![molecular formula C₃₀H₃₅NO₁₅ B1139776 methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 59361-08-9](/img/structure/B1139776.png)
methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including acetamido, acetyloxy, and carboxylate groups . It also contains a chromen-2-yl group, which is a common structure in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers . Without specific information, it’s difficult to provide an accurate analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted from the functional groups present in the molecule .Scientific Research Applications
Peptide Chemical Modification
This compound has been used in the Demethylative Alkylation of Methionine Residue . Methionine offers a valuable handle to achieve peptide chemical modification due to its unique thioether functional group . This compound provides a transition-metal-free and redox-neutral approach for Methionine diversification with substrate diversity, which could be applied to synthesize cyclic peptides .
Inhibitor of Hyaluronic Acid Synthesis
The compound is a well-known hyaluronic acid synthesis inhibitor . It is an approved drug for the treatment of cholestasis . In animal models, it decreases inflammation, reduces fibrosis, and lowers body weight, serum cholesterol, and insulin resistance .
Anti-Tumor Agent
It has been found to inhibit tumor progression and metastasis . The broad spectrum of effects suggests multiple and yet unknown targets of this compound .
Anti-Inflammatory Agent
The compound has been shown to have anti-inflammatory properties . It is used in the treatment of chronic inflammation, including type 1 diabetes (T1D), multiple sclerosis, and numerous malignancies .
Fibrosis Treatment
It has been used in the treatment of fibrosis . The compound decreases inflammation and reduces fibrosis in animal models .
Metabolic Regulation
The compound has multiple targets and can regulate cell metabolism by modulating signaling via nuclear receptors . It affects bile acid metabolism, gluconeogenesis, and immune response .
Mechanism of Action
Target of Action
The primary target of this compound, also known as (4-Methylumbelliferyl)-N-acetyl-4,7,8,9-tetra-O-acetyl-alpha-D-neuraminic Acid, Methyl Ester, is hyaluronic acid (HA) . HA is a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes, multiple sclerosis, and numerous malignancies .
Mode of Action
This compound acts as a hyaluronic acid synthesis inhibitor . By inhibiting the synthesis of HA, it can decrease inflammation, reduce fibrosis, and lower body weight, serum cholesterol, and insulin resistance .
Biochemical Pathways
The inhibition of HA synthesis by this compound affects the extracellular matrix (ECM) . The ECM plays a crucial role in cell-cell signaling and facilitates cell movement and migration . Therefore, the inhibition of HA synthesis can have significant downstream effects on these processes.
Pharmacokinetics
It is known that 4-methylumbelliferyl, a derivative of this compound, is an already approved drug in europe and asia called “hymecromone” where it is used to treat biliary spasm . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The inhibition of HA synthesis by this compound results in a decrease in inflammation and fibrosis, a reduction in body weight, serum cholesterol, and insulin resistance, and a potential antitumor activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of HA can counteract the effects of this compound . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDAJBSGWNWJGF-VBMSRFAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(OC2=C1C=CC(=C2)O)O[C@@]3(C[C@@H]([C@@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


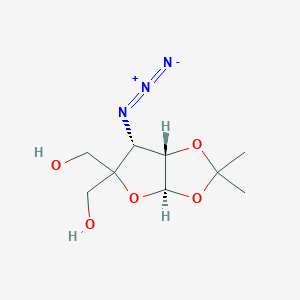
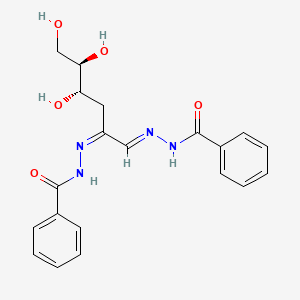
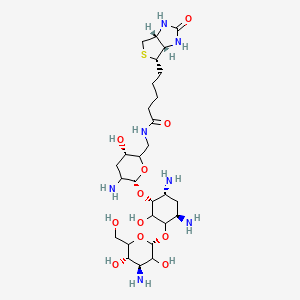
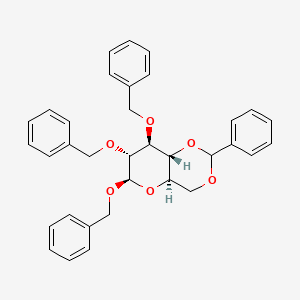
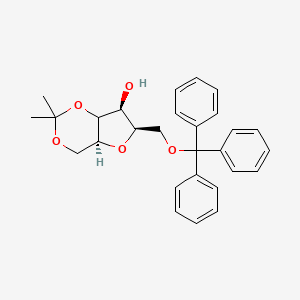
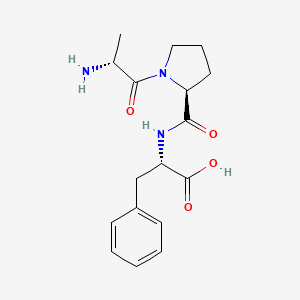
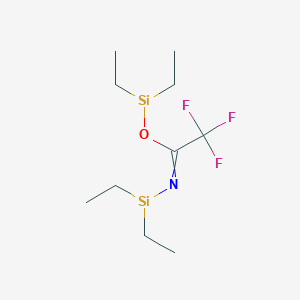
![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)